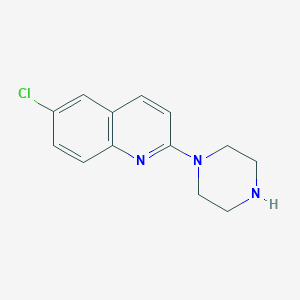

6-Chloro-2-piperazin-1-yl-quinoline

Vue d'ensemble

Description

La 6-Chloro-2-pipérazin-1-yl-quinoléine est un composé hétérocyclique qui contient à la fois un cycle quinoléine et un cycle pipérazine. La présence d'un atome de chlore à la 6ème position du cycle quinoléine et d'une partie pipérazine à la 2ème position rend ce composé unique.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as quinoline derivatives, have been found to interact with various targets, including kinases . These kinases play a crucial role in cell signaling and regulation.

Mode of Action

For instance, similar compounds like piperaquine are thought to accumulate in the parasite digestive vacuole and interfere with the detoxification of heme into hemozoin .

Result of Action

It is known that similar compounds have shown effectiveness in alleviating symptoms of conditions like depression . This suggests that 6-Chloro-2-piperazin-1-yl-quinoline may have potential therapeutic effects.

Analyse Biochimique

Biochemical Properties

6-Chloro-2-piperazin-1-yl-quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . Additionally, this compound exhibits binding interactions with metal ions, such as copper (Cu^2+), zinc (Zn^2+), and iron (Fe2+/Fe3+), which can influence its biochemical activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.

Cellular Effects

This compound has been found to exert various effects on different types of cells and cellular processes. It can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cancer cell lines, such as SMMC-7721 . The compound also influences cell signaling pathways, including the inhibition of ERK and CDC2 phosphorylation, which are critical for cell proliferation and survival . Furthermore, this compound can modulate gene expression and cellular metabolism, leading to changes in cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound has been shown to bind to the active sites of AChE and BuChE, leading to the inhibition of their enzymatic activity . This inhibition can result in the accumulation of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission . Additionally, this compound can interact with metal ions, which may contribute to its antioxidant properties and its ability to modulate oxidative stress pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the long-term implications of using the compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of AChE and BuChE activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, this compound can influence metabolic flux and metabolite levels, which can impact cellular function and homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Chloro-2-pipérazin-1-yl-quinoléine implique généralement la réaction de la 6-chloroquinoléine avec la pipérazine. Une méthode courante comprend:

Matière de départ : 6-chloroquinoléine.

Réactif : Pipérazine.

Solvant : Éthanol anhydre ou dichlorométhane.

Conditions de réaction : Le mélange réactionnel est chauffé à reflux pendant plusieurs heures, puis refroidi et filtré pour obtenir le produit désiré.

Méthodes de production industrielle

Dans les milieux industriels, la synthèse peut être mise à l'échelle en utilisant des réacteurs à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser le rendement de la 6-Chloro-2-pipérazin-1-yl-quinoléine .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Chloro-2-pipérazin-1-yl-quinoléine subit diverses réactions chimiques, notamment:

Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles.

Oxydation et réduction : Le cycle quinoléine peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactions de cyclisation : Le cycle pipérazine peut participer à des réactions de cyclisation pour former des structures plus complexes.

Réactifs et conditions courants

Substitution : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants anhydres.

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Substitution : Formation de divers dérivés de la quinoléine substituée.

Oxydation : Formation de l'N-oxyde de quinoléine.

Réduction : Formation de dérivés de la dihydroquinoléine.

4. Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigated for its antibacterial and antituberculosis properties.

Médecine : Utilisation potentielle dans le développement de nouveaux antibiotiques et de médicaments antituberculeux.

Industrie : Utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 6-Chloro-2-pipérazin-1-yl-quinoléine implique son interaction avec la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication de l'ADN bactérien. En inhibant ces enzymes, le composé empêche la division cellulaire bactérienne et conduit à la mort cellulaire. Ce mécanisme est similaire à celui d'autres antibiotiques à base de quinoléine .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antibacterial and antituberculosis properties.

Medicine: Potential use in the development of new antibiotics and antituberculosis drugs.

Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Composés similaires

6-Chloro-2-méthylquinoléine : Structure similaire mais sans la partie pipérazine.

2-Pipérazin-1-ylquinoléine : Structure similaire mais sans l'atome de chlore en position 6.

6-Chloroquinoléine : Sans la partie pipérazine.

Unicité

La 6-Chloro-2-pipérazin-1-yl-quinoléine est unique en raison de la présence à la fois de l'atome de chlore et du cycle pipérazine, qui contribuent à son activité biologique accrue et à son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-46-5 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.